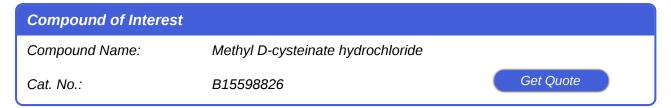


Methyl D-Cysteinate Hydrochloride: A Technical Guide to Its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of cysteine methyl ester hydrochlorides. Due to a scarcity of specific quantitative data for the D-enantiomer, this document leverages detailed studies on Methyl L-cysteinate hydrochloride as a close structural analog. This information is critical for researchers and professionals in drug development and chemical synthesis, where understanding solubility is paramount for formulation, purification, and reaction kinetics.

Core Physicochemical Properties

Methyl D-cysteinate hydrochloride presents as a white to off-white crystalline powder. It is known to be hygroscopic and should be stored accordingly in a cool, dark place under an inert atmosphere.



Property	Value	Source
Molecular Formula	C4H10CINO2S	PubChem
Molecular Weight	171.65 g/mol	PubChem[1]
CAS Number	70361-61-4	TCI Chemicals
Melting Point	135 °C	TCI Chemicals[2]
Appearance	White to Almost white powder to crystaline	TCI Chemicals[2]
Qualitative Solubility	Soluble in water and methanol.	Benchchem

Solubility Data

Quantitative solubility data for **Methyl D-cysteinate hydrochloride** is not readily available in published literature. However, extensive studies have been conducted on its enantiomer, Methyl L-cysteinate hydrochloride, providing valuable insight into its solubility profile across a range of solvents and temperatures. The data presented below is for the L-enantiomer and should be considered indicative for the D-enantiomer, though empirical verification is strongly recommended.

The solubility of Methyl L-cysteinate hydrochloride was determined to increase with rising temperature across all tested solvents.

Table 1: Solubility of Methyl L-Cysteinate Hydrochloride in Various Solvents



Solvent	Temperature (K)	Mole Fraction (10³)
Methanol	283.15	2.58
293.15	3.15	
303.15	3.81	
313.15	4.58	
323.15	5.49	
333.15	6.59	
Ethanol	283.15	1.95
293.15	2.32	
303.15	2.76	
313.15	3.28	
323.15	3.89	
333.15	4.61	
n-Propanol	283.15	1.42
293.15	1.68	
303.15	1.98	
313.15	2.33	
323.15	2.74	
333.15	3.22	
Isopropanol	283.15	1.15
293.15	1.36	
303.15	1.61	
313.15	1.90	
323.15	2.24	



		_
333.15	2.64	
Acetone	283.15	0.21
293.15	0.25	
303.15	0.30	
313.15	0.36	_
323.15	0.43	<u>-</u>
333.15	0.52	_
Acetonitrile	283.15	0.04
293.15	0.05	
303.15	0.06	-
313.15	0.08	-
323.15	0.10	
333.15	0.12	-
Ethyl Acetate	283.15	0.06
293.15	0.07	
303.15	0.09	-
313.15	0.11	-
323.15	0.13	-
333.15	0.16	-

Experimental Protocols

The solubility data presented above was obtained using the static gravimetric method. This is a standard and reliable technique for determining solid-liquid equilibrium.

Protocol: Static Gravimetric Method for Solubility Determination



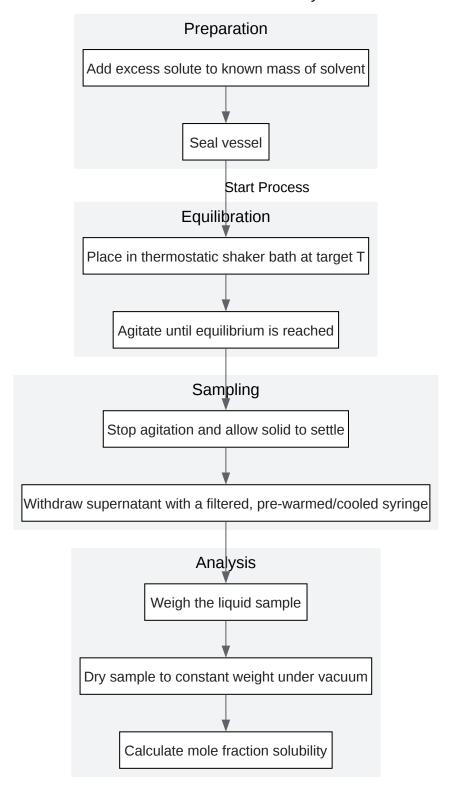
- Sample Preparation: An excess amount of the solute (Methyl L-cysteinate hydrochloride) is added to a known mass of the selected solvent in a sealed vessel.
- Equilibration: The vessel is placed in a thermostatically controlled shaker bath maintained at
 the desired temperature. The mixture is continuously agitated to facilitate the dissolution
 process and allow the system to reach equilibrium. The time required to reach equilibrium is
 predetermined from preliminary experiments.
- Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient period to allow for the complete sedimentation of the undissolved solid.
- Sampling: A sample of the clear supernatant liquid is carefully withdrawn using a pre-heated
 or pre-cooled syringe to maintain the experimental temperature and prevent precipitation or
 further dissolution. The syringe is typically fitted with a filter to ensure no solid particles are
 transferred.
- Gravimetric Analysis: The withdrawn liquid sample is accurately weighed. It is then transferred to a pre-weighed container and dried under vacuum at a suitable temperature until a constant weight is achieved.
- Calculation: The mass of the dissolved solid and the mass of the solvent in the sample are
 determined by weight difference. The mole fraction solubility is then calculated from these
 masses and the respective molecular weights of the solute and solvent.

Visualized Workflows and Processes

To further aid researchers, the following diagrams illustrate key processes related to the study and synthesis of cysteine methyl ester hydrochlorides.



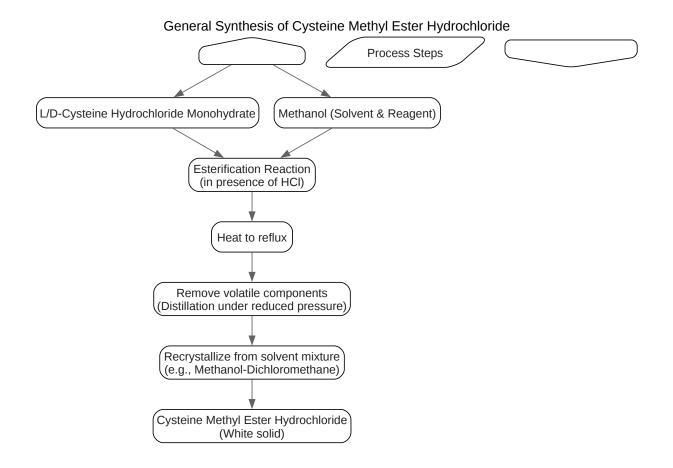
Workflow for Static Gravimetric Solubility Determination



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Caption: A conceptual workflow for determining solubility via the static gravimetric method.





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Caption: A logical diagram illustrating the general synthesis of cysteine methyl ester hydrochloride.



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References

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- 2. Methyl D-cysteinate hydrochloride | 70361-61-4 | Benchchem [benchchem.com]
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